3-Hydroxy Desloratadine-d4

Description

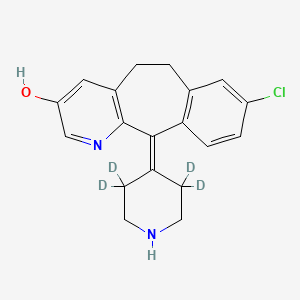

Structure

3D Structure

Properties

IUPAC Name |

13-chloro-2-(3,3,5,5-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2/i5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFMTPISBHBIKE-NZLXMSDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CNCC(C1=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxy Desloratadine-d4 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy Desloratadine-d4, a key analytical tool in the research and development of the second-generation antihistamine, Desloratadine. This document details its role as an internal standard, methods for its quantification, and the broader context of Desloratadine's metabolic pathways and mechanism of action.

Core Concepts: Understanding 3-Hydroxy Desloratadine-d4

3-Hydroxy Desloratadine is the primary active metabolite of Desloratadine, a potent and long-acting H1 receptor inverse agonist. The deuterated form, 3-Hydroxy Desloratadine-d4, serves as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods. Its use is critical for the accurate quantification of 3-Hydroxy Desloratadine in biological matrices, such as plasma, during pharmacokinetic and bioequivalence studies. The incorporation of four deuterium atoms imparts a mass shift, allowing for clear differentiation from the endogenous analyte in mass spectrometry-based assays, without altering its chemical and chromatographic properties.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of 3-Hydroxy Desloratadine-d4 is presented in the table below.

| Property | Value |

| Chemical Name | 8-chloro-11-(piperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-3-ol |

| CAS Number | 1246819-99-7 |

| Molecular Formula | C₁₉H₁₅D₄ClN₂O |

| Molecular Weight | 330.86 g/mol |

The synthesis of 3-Hydroxy Desloratadine has been reported and typically involves a multi-step process. A common synthetic route starts from 3-methylpyridine and proceeds through various intermediates to construct the tricyclic ring system and introduce the hydroxyl group. The deuterated analog, 3-Hydroxy Desloratadine-d4, is synthesized using deuterated reagents at the appropriate steps to label the piperidine ring.

Experimental Protocols: Quantification in Biological Matrices

The accurate quantification of Desloratadine and its primary metabolite, 3-Hydroxy Desloratadine, is paramount in clinical and preclinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, with 3-Hydroxy Desloratadine-d4 used as an internal standard for the quantification of 3-Hydroxy Desloratadine.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines a common method for extracting Desloratadine and 3-Hydroxy Desloratadine from human plasma.

Materials:

-

Human plasma with anticoagulant (e.g., EDTA)

-

3-Hydroxy Desloratadine-d4 internal standard solution

-

Methanol

-

2% Formic acid in water

-

Acetonitrile

-

4% Ammonium hydroxide in methanol:acetonitrile:water (45:45:10 v/v/v)

-

Solid-phase extraction (SPE) cartridges (e.g., Cation-exchange)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Pre-treatment: To a 250 µL aliquot of human plasma, add a known concentration of 3-Hydroxy Desloratadine-d4 internal standard. Vortex mix for 10 seconds.

-

Acidification: Add 500 µL of 2% formic acid to the plasma sample. Vortex mix for 10 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 2% formic acid.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of a solution of 2% formic acid in acetonitrile:methanol (70:30 v/v).

-

Elution: Elute the analytes with 2 x 200 µL aliquots of 4% ammonium hydroxide in methanol:acetonitrile:water (45:45:10 v/v/v).

-

Evaporation: Dry the eluate under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (3-Hydroxy Desloratadine) | To be determined empirically, typically around m/z 327.1 -> 259.1 |

| MRM Transition (3-Hydroxy Desloratadine-d4) | To be determined empirically, typically around m/z 331.1 -> 263.1 |

| Collision Energy | To be optimized for each transition |

| Declustering Potential | To be optimized |

Quantitative Data: Pharmacokinetic Parameters

The use of 3-Hydroxy Desloratadine-d4 as an internal standard allows for the precise determination of the pharmacokinetic profile of 3-Hydroxy Desloratadine. The following table summarizes typical pharmacokinetic parameters for Desloratadine and its primary metabolite following oral administration of Desloratadine to healthy adults.

| Parameter | Desloratadine | 3-Hydroxy Desloratadine |

| Tmax (h) | ~3 | ~4-5 |

| Cmax (ng/mL) | ~4 | ~2 |

| AUC₀₋₂₄ (ng·h/mL) | ~57 | ~32 |

| t₁/₂ (h) | ~27 | ~36 |

| Protein Binding (%) | 82-87 | 85-89 |

Note: These values are approximate and can vary based on the study population, dosage, and analytical methodology.

Mandatory Visualizations

Signaling Pathway of Desloratadine

Desloratadine functions as an inverse agonist at the histamine H1 receptor. This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor. This action leads to the inhibition of downstream signaling pathways, such as the NF-κB and ERK1/2 pathways, which are involved in the inflammatory response.

Caption: Desloratadine's inverse agonism at the H1 receptor.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of 3-Hydroxy Desloratadine in plasma samples using 3-Hydroxy Desloratadine-d4 as an internal standard.

Caption: Bioanalytical workflow for 3-Hydroxy Desloratadine.

References

- 1. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxy Desloratadine-d4 chemical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of 3-Hydroxy Desloratadine-d4, a key deuterated metabolite of Desloratadine. This document is intended to serve as a valuable resource for professionals in drug development and research, offering detailed information on its characteristics, analytical methodologies, and metabolic context.

Core Chemical Properties

3-Hydroxy Desloratadine-d4 is a stable isotope-labeled version of 3-Hydroxy Desloratadine, which is an active metabolite of the second-generation antihistamine, Desloratadine. The incorporation of four deuterium atoms in the piperidine ring makes it an ideal internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.

Quantitative Data Summary

| Property | Value | References |

| Chemical Name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene-2,2,6,6-d4)-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-3-ol | [3] |

| CAS Number | 1246819-99-7 | [4] |

| Molecular Formula | C₁₉H₁₅D₄ClN₂O | [2][4] |

| Molecular Weight | 330.85 g/mol | [3] |

| Appearance | Light yellow solid | |

| Purity | ≥98% | |

| Isotopic Purity | (d₄) ≥99% | |

| Storage | -20°C for long-term storage | [4] |

| Solubility | Soluble in Methanol, DMSO, and DMF |

Metabolic Pathway of Desloratadine to 3-Hydroxy Desloratadine

The formation of 3-Hydroxy Desloratadine from Desloratadine is not a direct hydroxylation reaction. It follows a more complex metabolic pathway primarily occurring in the liver. The process involves an initial glucuronidation step, followed by oxidation, and subsequent deconjugation.

Experimental Protocols

Synthesis of 3-Hydroxy Desloratadine (as a proxy for the deuterated analog)

The synthesis of 3-Hydroxy Desloratadine-d4 would follow a similar multi-step pathway as its non-deuterated counterpart, with the introduction of deuterium atoms at the piperidine ring of a suitable precursor. A general representation of the final deprotection step is outlined below, based on the synthesis of the non-deuterated compound.

Final Deprotection Step to Yield 3-Hydroxy Desloratadine:

-

Reactant: 3-Methoxy Desloratadine (or its deuterated precursor).

-

Reagent: Boron tribromide (BBr₃) in a dry solvent such as dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve the methoxy-protected precursor in dry CH₂Cl₂ and cool the solution to -20°C.

-

Slowly add a solution of BBr₃ in CH₂Cl₂ to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for approximately 12 hours.

-

Cool the reaction mixture in an ice/salt bath and quench with a concentrated aqueous ammonia solution to a pH of 6.

-

Separate the organic layer and extract the aqueous layer with a chloroform/methanol mixture (e.g., 9:1 v/v).

-

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Purification: The crude product is purified by column chromatography on silica gel.

Analytical Method: Quantification by LC-MS/MS in Human Plasma

This protocol outlines a common method for the simultaneous determination of Desloratadine and 3-Hydroxy Desloratadine (and its deuterated internal standard) in human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

Precondition: Condition an SCX (Strong Cation Exchange) SPE plate with methanol followed by 2% formic acid.

-

Sample Loading: Dilute a 250 µL plasma sample with 500 µL of 2% formic acid solution and apply to the preconditioned SPE plate under vacuum.

-

Washing: Wash the plate sequentially with 2% formic acid solution and then with 2% formic acid in an acetonitrile:methanol mixture.

-

Elution: Elute the analytes with aliquots of 4% ammonium hydroxide in a methanol:acetonitrile:water mixture.

-

Final Step: Dry the eluent under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

2. HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 2 x 50 mm).

-

Mobile Phase: Gradient elution with:

-

Mobile Phase A: 10 mM ammonium formate in methanol with 0.2% formic acid.

-

Mobile Phase B: 10 mM ammonium formate in water with 0.2% formic acid.

-

-

Flow Rate: 250 µL/min.

3. Mass Spectrometry Conditions:

-

Ionization: Positive ion electrospray (ESI+).

-

Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

3-Hydroxy Desloratadine: m/z 327.2 → m/z 275.1

-

3-Hydroxy Desloratadine-d4: m/z 331.1 → m/z 279.1

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of 3-Hydroxy Desloratadine-d4 in a biological matrix, from sample acquisition to data analysis.

References

An In-Depth Technical Guide to the Synthesis of 3-Hydroxy Desloratadine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Hydroxy Desloratadine and its deuterated analog, 3-Hydroxy Desloratadine-d4. Desloratadine is the active metabolite of the second-generation antihistamine Loratadine, and 3-Hydroxydesloratadine is its major active metabolite.[1] The deuterated version, 3-Hydroxy Desloratadine-d4, is a valuable tool in pharmacokinetic studies and metabolic research as an internal standard for quantitative analysis by GC- or LC-MS. This guide details the multi-step synthesis pathways, provides experimental protocols, and presents quantitative data in a structured format.

Synthesis of 3-Hydroxy Desloratadine

The synthesis of 3-Hydroxy Desloratadine is a multi-step process that begins with 3-methylpyridine. The following sections outline the key transformations involved in this synthesis.

Synthesis Pathway

The overall synthesis pathway for 3-Hydroxy Desloratadine from 3-methylpyridine involves twelve steps.[1] A key strategy in this synthesis is the modification of the pyridine ring prior to the construction of the tricyclic core.[1]

Caption: Synthesis pathway for 3-Hydroxy Desloratadine.

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of 3-Hydroxy Desloratadine, based on the literature.[1]

Step 1: Synthesis of 5-methylpyridine-3-sulfonic acid To a stirred solution of 3-picoline (30 g, 322 mmol) in 50% fuming H2SO4 (120 g) at 0°C, HgSO4 (0.82 g) is added. The mixture is heated at 220-230°C for 16 hours. After cooling, the reaction mixture is diluted with anhydrous ethanol, and the precipitate is filtered to give the product.

Step 2: Synthesis of 3-hydroxy-5-methylpyridine NaOH (120 g, 3.0 mol) is heated to 180°C in a stainless-steel reactor. Water (62 mL, 3.44 mol) and 5-methylpyridine-3-sulfonic acid (40g, 239 mmol) are added. The reaction is heated to about 210°C for 30 minutes. After cooling and dilution with water, the aqueous phase is neutralized to pH 6 and extracted with CH2Cl2.

Step 11: Synthesis of 3-methoxy Desloratadine A solution of the loratadine derivative (0.41 g, 1.1 mmol) in dry CH2Cl2 (3 mL) is treated with 1-chloroethyl chloroformate. The reaction mixture is heated at 40°C for 1 hour. After removal of the solvent and excess reagent, the residue is dissolved in methanol and stirred at room temperature for 8 hours to afford 3-methoxy Desloratadine.

Step 12: Synthesis of 3-hydroxy desloratadine To a solution of 3-methoxy Desloratadine (0.3 g, 0.88 mmol) in dry CH2Cl2 (5 mL) at -20°C, BBr3 (3.3 g, 13.2 mmol) in CH2Cl2 (2 mL) is added. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with concentrated aqueous ammonia, and the product is extracted with a mixture of CHCl3 and MeOH.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of 3-Hydroxy Desloratadine.

| Step | Product | Starting Material | Reagents | Yield (%) | Reference |

| 1 | 5-methylpyridine-3-sulfonic acid | 3-Picoline | Fuming H2SO4, HgSO4 | 46 | [1] |

| 2 | 3-hydroxy-5-methylpyridine | 5-methylpyridine-3-sulfonic acid | NaOH, H2O | Not Reported | [1] |

| 3 | 3-methoxy-5-methylpyridine | 3-hydroxy-5-methylpyridine | PPh3, DEAD, MeOH | 57 | [1] |

| 4 | 3-methoxy-5-methylpyridine-N-oxide | 3-methoxy-5-methylpyridine | 30% H2O2, Acetic Acid | 98 | [1] |

| 5-10 | ... | ... | ... | Not Reported | [1] |

| 11 | 3-methoxy Desloratadine | 3-methoxy-loratadine analog | 1-Chloroethyl chloroformate, MeOH | 30 | [1] |

| 12 | 3-hydroxy desloratadine | 3-methoxy Desloratadine | BBr3 | 83 | [1] |

Synthesis of 3-Hydroxy Desloratadine-d4

The synthesis of 3-Hydroxy Desloratadine-d4 is not explicitly detailed in the scientific literature. However, a plausible synthetic route can be devised by incorporating a deuterated building block into the established synthesis of the non-deuterated analog. The deuterium atoms are located on the piperidine ring, suggesting the use of a deuterated piperidone derivative as a key intermediate.

Proposed Synthesis Pathway

The proposed synthesis for 3-Hydroxy Desloratadine-d4 follows the same general pathway as the non-deuterated compound, with the key difference being the use of a deuterated piperidone intermediate in the Grignard reaction step.

Caption: Proposed synthesis pathway for 3-Hydroxy Desloratadine-d4.

Proposed Experimental Protocol for Deuterated Intermediate

The key step for the synthesis of the deuterated analog is the preparation of the deuterated Grignard reagent from a deuterated piperidone. A possible approach for the synthesis of N-methyl-4-piperidone-d4 is outlined below.

Proposed Synthesis of N-methyl-4-piperidone-2,2,6,6-d4

A plausible method for the deuteration of N-methyl-4-piperidone involves base-catalyzed hydrogen-deuterium exchange at the alpha-positions to the carbonyl group.

-

Reaction: N-methyl-4-piperidone is dissolved in a deuterated solvent such as D2O or MeOD, and a base catalyst (e.g., NaOD or K2CO3) is added. The mixture is stirred at an elevated temperature to facilitate the exchange of the alpha-protons with deuterium. The reaction progress can be monitored by 1H NMR spectroscopy by observing the disappearance of the signals corresponding to the alpha-protons. Upon completion, the product can be isolated by extraction and purified by distillation.

Quantitative Data

Quantitative data for the synthesis of 3-Hydroxy Desloratadine-d4 is not available in the public domain. The yields for the deuterated pathway are expected to be comparable to the non-deuterated synthesis, although the deuteration step of the piperidone intermediate may have its own associated yield.

Signaling Pathways and Experimental Workflows

Desloratadine acts as a selective peripheral H1 receptor antagonist. Its primary mechanism of action involves the blockade of histamine H1 receptors, which prevents the allergic response triggered by histamine. The metabolism of Desloratadine to 3-Hydroxydesloratadine is a key step in its pharmacological activity.

Caption: Metabolic pathway of Desloratadine.

Conclusion

This technical guide has provided a detailed overview of the synthesis of 3-Hydroxy Desloratadine and a proposed pathway for its deuterated analog, 3-Hydroxy Desloratadine-d4. While a complete set of quantitative data for every step is not available in the literature, the provided experimental protocols offer a solid foundation for researchers in the field of medicinal chemistry and drug development. The synthesis of the deuterated analog remains an area for further research and publication. The information and diagrams presented herein are intended to be a valuable resource for the scientific community engaged in the study and application of these important pharmaceutical compounds.

References

A Technical Guide to the Role of 3-Hydroxy Desloratadine-d4 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the function and application of 3-Hydroxy Desloratadine-d4 as a stable isotope-labeled (SIL) internal standard in the quantitative bioanalysis of 3-Hydroxy Desloratadine. Its "mechanism of action" is not pharmacological, but rather analytical, serving as an ideal comparator to ensure accuracy and precision in complex biological matrices.

The Core Principle of Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. Its purpose is to correct for analytical variability throughout the entire process, from sample extraction to final detection.[1][2]

The ideal internal standard is a Stable Isotope-Labeled (SIL) version of the analyte.[3][4] 3-Hydroxy Desloratadine-d4 is the deuterated analogue of 3-Hydroxy Desloratadine. The key principles of its function are:

-

Physicochemical Similarity : Being nearly identical to the analyte, it exhibits the same behavior during sample preparation (e.g., extraction recovery), chromatographic separation (co-elution), and ionization in the mass spectrometer source.[1][4]

-

Mass Difference : The incorporation of four deuterium atoms (d4) results in a mass shift of +4 Daltons. This allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical behaviors remain virtually identical.

-

Ratio-Based Quantification : Quantification is not based on the absolute signal of the analyte, which can fluctuate, but on the ratio of the analyte's signal intensity to the internal standard's signal intensity.[5] This ratio remains constant even if sample is lost during preparation or if ion suppression/enhancement occurs in the MS source, as both compounds are affected equally.

The diagram below illustrates this fundamental concept. Even with sample loss, the ratio of analyte to the internal standard remains constant, enabling accurate quantification.

Experimental Application: LC-MS/MS Bioanalysis

3-Hydroxy Desloratadine-d4 is used in validated LC-MS/MS methods to quantify 3-Hydroxy Desloratadine, a major active metabolite of both Desloratadine and Loratadine, in biological matrices like human plasma.[6][7][8] This is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[8][9]

The general workflow for such an analysis is depicted below.

Detailed Experimental Protocols

While specific parameters vary between laboratories, published methods provide a consistent framework for the use of 3-Hydroxy Desloratadine-d4.

The goal is to isolate the analyte and internal standard from matrix components (e.g., proteins, lipids) that can interfere with analysis. A known amount of 3-Hydroxy Desloratadine-d4 solution is spiked into the plasma sample before extraction.

-

Solid-Phase Extraction (SPE) : A common method involves using SPE cartridges (e.g., SPEC SCX) to bind the compounds of interest while washing away interferences. The purified compounds are then eluted with a specific solvent mixture.[6][10]

-

Liquid-Liquid Extraction (LLE) : This technique involves extracting the analytes from the aqueous plasma into an immiscible organic solvent (e.g., ethyl ether).[7][8]

Chromatographic separation resolves the analytes from other remaining components before they enter the mass spectrometer.

-

Column : Reversed-phase columns, such as a C18, are frequently used.[7][8][11]

-

Mobile Phase : A mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium formate) is used to elute the compounds from the column.[7][8] Due to their near-identical chemical properties, 3-Hydroxy Desloratadine and its d4-labeled standard co-elute, appearing at the same retention time.

Detection is typically performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[7][10]

-

Ionization : Positive ion electrospray ionization (ESI+) is commonly employed.

-

MRM Transitions : The instrument is set to monitor specific mass transitions from a precursor ion (the protonated molecule, [M+H]+) to a characteristic product ion. The +4 Da mass difference is clearly observed in the transitions for the analyte and the internal standard.

The diagram below shows the specific mass transitions for the analyte and its d4-internal standard.

Quantitative Data and Method Performance

The use of 3-Hydroxy Desloratadine-d4 enables the development of highly robust, precise, and accurate bioanalytical methods. The tables below summarize typical validation parameters from published studies.

Table 1: Method Characteristics

| Parameter | Study 1[7] | Study 2[8] | Study 3[12] |

|---|---|---|---|

| Matrix | Human Plasma (K3EDTA) | Human Plasma | Human Plasma |

| Extraction | Liquid-Liquid | Liquid-Liquid | Solid-Phase |

| Linearity Range | 50.0 - 10,000 pg/mL | 0.05 - 10 ng/mL | 0.025 - 10 ng/mL |

| Correlation (r²) | > 0.99 | Best fit (quadratic) | Not specified |

Table 2: Precision and Accuracy Data for 3-Hydroxy Desloratadine Quantification

| Concentration Level | Intra-day Precision (%CV)[7] | Inter-day Precision (%CV)[7] | Accuracy (% Bias)[7] | Inter-run Precision (%CV)[12] | Inter-run Accuracy (% of Nominal)[12] |

|---|---|---|---|---|---|

| Low QC | < 5.10 | < 5.47 | -4.00 to 3.75 | 3.1 to 11.1 | > 94.0 |

| Medium QC | < 5.10 | < 5.47 | -4.00 to 3.75 | 3.1 to 11.1 | > 94.0 |

| High QC | < 5.10 | < 5.47 | -4.00 to 3.75 | 3.1 to 11.1 | > 94.0 |

Note: Data is compiled and representative of typical performance. %CV = Coefficient of Variation. QC = Quality Control.

Conclusion

3-Hydroxy Desloratadine-d4 is the gold standard internal standard for the bioanalysis of 3-Hydroxy Desloratadine. Its mechanism of action is rooted in fundamental principles of analytical chemistry, where its near-identical physicochemical properties and distinct mass allow it to effectively normalize for variations inherent in the LC-MS/MS workflow. This ensures the generation of high-quality, reliable data essential for drug development and clinical research. The use of this stable isotope-labeled standard allows methods to achieve the high sensitivity, precision, and accuracy required by regulatory guidelines.

References

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. benchchem.com [benchchem.com]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. scispace.com [scispace.com]

- 6. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]

- 8. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aerius | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]

- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 11. researchgate.net [researchgate.net]

- 12. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Hydroxy Desloratadine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 3-Hydroxy Desloratadine-d4, an isotopically labeled active metabolite of Desloratadine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Core Chemical and Physical Properties

3-Hydroxy Desloratadine-d4 is the deuterated analog of 3-Hydroxy Desloratadine, a major active metabolite of the second-generation antihistamine, Desloratadine. The incorporation of four deuterium atoms on the piperidin-4-ylidene ring makes it a suitable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.[1][2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 3-Hydroxy Desloratadine-d4. It is important to note that while some data is specific to the deuterated form, other parameters are derived from its non-deuterated counterpart or are predicted values, as explicitly mentioned.

| Property | Value | Source |

| Chemical Name | 8-Chloro-11-(piperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridin-3-ol | [2] |

| Synonyms | 3-Hydroxy desloratadine-d4; 3-Hydroxydesloratadine-d4; Sch 45581-d4 | [2][5] |

| CAS Number | 1246819-99-7 | [5][6][7] |

| Molecular Formula | C₁₉H₁₅D₄ClN₂O | [6][7] |

| Molecular Weight | 330.84 g/mol | [6][7] |

| Appearance | Light yellow solid | [8] |

| Melting Point | >220 °C (with decomposition) | [8] |

| Boiling Point | 575.2 ± 50.0 °C (Predicted for non-deuterated form) | [1] |

| Solubility | Soluble in Methanol | [8] |

| pKa (Predicted) | Strongest Acidic: 8.82; Strongest Basic: 9.79 (for non-deuterated form) | |

| Storage Conditions | -20°C for long-term storage | [7] |

Experimental Protocols

Synthesis of 3-Hydroxy Desloratadine (Non-deuterated)

Final Deprotection Step: [9]

-

Reactants: 8-Chloro-6,11-dihydro-3-methoxy-11-(1-methyl-4-piperdylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine and Boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂).

-

Procedure:

-

The starting material is dissolved in dry CH₂Cl₂ and cooled to -20 °C.

-

A solution of BBr₃ in CH₂Cl₂ is added to the cooled solution.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by cooling in an ice/salt bath and adding concentrated aqueous ammonia to adjust the pH to 6.

-

The organic layer is separated, and the aqueous layer is extracted with a chloroform/methanol mixture.

-

The combined organic phases are dried over sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

-

To synthesize the d4 analog, a deuterated piperidine derivative would need to be introduced at an earlier stage of the synthesis.

Analytical Methodology: LC-MS/MS for Quantification in Human Plasma

A common application of 3-Hydroxy Desloratadine-d4 is as an internal standard for the quantification of 3-Hydroxy Desloratadine in biological samples. Below is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Sample Preparation (Solid-Phase Extraction):

-

A solid-phase extraction (SPE) plate is preconditioned with methanol followed by formic acid.

-

A diluted plasma sample is applied to the SPE plate.

-

The plate is washed with a formic acid solution and then with a mixture of formic acid in acetonitrile and methanol.

-

The analyte is eluted with a mixture of ammonium hydroxide in methanol, acetonitrile, and water.

-

The eluent is dried and reconstituted in the mobile phase for analysis.

Chromatographic Conditions:

-

Column: C18 analytical column.

-

Mobile Phase: A gradient elution using a mixture of ammonium formate in methanol with formic acid and ammonium formate in water with formic acid.

-

Flow Rate: 250 µL/min.

Mass Spectrometry Conditions:

-

Ionization: Positive ion electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for 3-Hydroxy Desloratadine: m/z 327.2 → m/z 275.1.

Signaling Pathway and Mechanism of Action

3-Hydroxy Desloratadine, as an active metabolite of Desloratadine, functions as a potent and selective peripheral histamine H1 receptor antagonist.[10][11] Its mechanism of action involves blocking the binding of histamine to the H1 receptor, thereby preventing the downstream signaling cascade that leads to allergic symptoms.[10][11] Furthermore, Desloratadine has been shown to act as an inverse agonist, meaning it can inhibit the basal activity of the H1 receptor, leading to a reduction in the activation of the transcription factor NF-κB, which plays a crucial role in the inflammatory response.[12][13]

Caption: Histamine H1 Receptor Signaling and Inhibition by 3-Hydroxy Desloratadine.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of 3-Hydroxy Desloratadine in plasma using its deuterated analog as an internal standard.

Caption: Workflow for LC-MS/MS Quantification.

This guide provides a foundational understanding of 3-Hydroxy Desloratadine-d4. For further in-depth analysis and specific applications, consulting the primary literature is recommended.

References

- 1. 3-HYDROXY DESLORATADINE HCL | 119410-08-1 [amp.chemicalbook.com]

- 2. veeprho.com [veeprho.com]

- 3. 3-Hydroxydesloratadine | C19H19ClN2O | CID 10359050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. clearsynth.com [clearsynth.com]

- 8. mybiosource.com [mybiosource.com]

- 9. jocpr.com [jocpr.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to 3-Hydroxy Desloratadine-d4: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy Desloratadine-d4, a key deuterated internal standard used in the bioanalysis of desloratadine and its metabolites. This document details its chemical properties, outlines a plausible synthetic pathway, presents a validated bioanalytical method, and summarizes key quantitative data.

Introduction to 3-Hydroxy Desloratadine-d4

3-Hydroxy Desloratadine is the major active metabolite of both loratadine and desloratadine, a long-acting tricyclic histamine antagonist.[1][2] Due to its pharmacological relevance, accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and bioequivalence studies. 3-Hydroxy Desloratadine-d4 serves as an ideal stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based bioanalytical methods. The incorporation of deuterium atoms provides a mass shift that allows for clear differentiation from the unlabeled analyte, while maintaining nearly identical physicochemical properties, ensuring accurate and precise quantification.[3]

The deuterium labeling in 3-Hydroxy Desloratadine-d4 is located on the piperidine ring at the 2,2,6,6-positions. This placement on a stable, non-exchangeable part of the molecule is critical for its reliability as an internal standard.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Hydroxy Desloratadine-d4 is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 8-Chloro-11-(piperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-3-ol | [4] |

| Molecular Formula | C₁₉H₁₅D₄ClN₂O | [4] |

| Molecular Weight | 330.84 g/mol | [4] |

| CAS Number | 1246819-99-7 | [4] |

| Appearance | Light yellow solid | [4] |

| Solubility | Soluble in Methanol | [4] |

Synthesis of 3-Hydroxy Desloratadine-d4

The synthesis of 3-Hydroxy Desloratadine-d4 involves a multi-step process that culminates in the introduction of the deuterated piperidine ring. While specific proprietary synthesis details are not publicly available, a plausible synthetic route can be conceptualized based on the known synthesis of 3-Hydroxy Desloratadine and general methods for preparing deuterated piperidines.

A key step would be the preparation of 2,2,6,6-tetradeuteropiperidin-4-one, which can then be incorporated into the tricyclic core structure. The synthesis of the non-deuterated 3-Hydroxy Desloratadine has been described, involving the construction of the tricyclic system followed by demethylation of a methoxy precursor.[5] The introduction of the deuterated piperidone would be a critical modification to this pathway.

Conceptual Synthetic Pathway

Caption: Conceptual synthetic pathway for 3-Hydroxy Desloratadine-d4.

Application in Bioanalytical Methods

3-Hydroxy Desloratadine-d4 is primarily used as an internal standard for the quantification of 3-Hydroxy Desloratadine in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

Experimental Protocol: LC-MS/MS Quantification

The following protocol is a representative method for the simultaneous determination of desloratadine and 3-hydroxy desloratadine in human plasma.

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

To 200 µL of human plasma, add 25 µL of internal standard working solution (containing 3-Hydroxy Desloratadine-d4 and Desloratadine-d5).

-

Vortex for 30 seconds.

-

Add 200 µL of 2% formic acid and vortex.

-

Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

-

Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase.

Bioanalytical Workflow

Caption: Bioanalytical workflow for plasma sample analysis.

4.1.2. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series HPLC or equivalent |

| Column | Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm |

| Mobile Phase | Acetonitrile: 10 mM Ammonium Formate (pH 3.5) (35:65, v/v) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS System | API 4000 triple quadrupole mass spectrometer or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table below |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 3-Hydroxy Desloratadine | 327.1 | 275.1 |

| 3-Hydroxy Desloratadine-d4 | 331.1 | 279.1 |

| Desloratadine | 311.1 | 259.2 |

| Desloratadine-d5 | 316.2 | 264.2 |

Quantitative Data and Method Validation

A summary of the key quantitative data for 3-Hydroxy Desloratadine-d4 and the validation parameters of the bioanalytical method are presented below.

Isotopic Purity of 3-Hydroxy Desloratadine-d4

| Isotopic Species | Abundance (%) |

| d0 | < 0.1 |

| d1 | < 0.5 |

| d2 | < 1.0 |

| d3 | < 2.0 |

| d4 | > 96.5 |

Note: Representative data; actual values may vary between batches.

Bioanalytical Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 0.1 - 20 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% |

| Inter-day Precision (%CV) | ≤ 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable under typical laboratory conditions |

Conclusion

3-Hydroxy Desloratadine-d4 is an indispensable tool for the accurate and precise quantification of the active metabolite 3-Hydroxy Desloratadine in biological matrices. Its well-defined chemical structure with stable deuterium labeling, combined with robust and validated bioanalytical methods, ensures high-quality data for critical pharmacokinetic and bioequivalence studies in drug development. This guide provides researchers and scientists with the fundamental technical information required to effectively utilize this important analytical standard.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

The Gold Standard in Bioanalysis: A Technical Guide to the Role of 3-Hydroxy Desloratadine-d4 in Drug Metabolism Studies

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical development and clinical research, the precision and reliability of analytical data are paramount. This technical guide delves into the critical role of 3-Hydroxy Desloratadine-d4 as an internal standard in drug metabolism studies, particularly in the bioanalysis of its non-deuterated counterpart, 3-Hydroxy Desloratadine, and the parent drug, Desloratadine. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical information, experimental protocols, and data-driven insights.

The Principle of Isotopic Labeling in Quantitative Mass Spectrometry

In quantitative mass spectrometry, especially liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise quantification of analytes in complex biological matrices.[1] 3-Hydroxy Desloratadine-d4 is a deuterated analog of 3-Hydroxy Desloratadine, where four hydrogen atoms have been replaced with deuterium atoms. This substitution results in a mass shift that allows the mass spectrometer to differentiate between the analyte and the internal standard, while their virtually identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[1]

The co-elution of the analyte and its deuterated internal standard is crucial for compensating for various sources of analytical variability, including:

-

Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components of the biological matrix.

-

Extraction Efficiency: Variations in the recovery of the analyte during sample preparation.

-

Instrumental Drift: Fluctuations in the mass spectrometer's response over time.

By adding a known concentration of 3-Hydroxy Desloratadine-d4 to the samples at the beginning of the analytical process, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the analyte's concentration, effectively normalizing for any of the aforementioned variations.

The Metabolic Pathway of Desloratadine

Desloratadine, an active metabolite of loratadine, undergoes metabolism primarily in the liver to form 3-Hydroxy Desloratadine. This biotransformation is a unique two-step process involving both a Phase II and a Phase I metabolic enzyme.[2][3]

First, Desloratadine is N-glucuronidated by UDP-glucuronosyltransferase 2B10 (UGT2B10). This intermediate, Desloratadine-N-glucuronide, is then hydroxylated at the 3-position by the cytochrome P450 enzyme CYP2C8.[2][3] Subsequently, the glucuronide moiety is rapidly cleaved, yielding the major active metabolite, 3-Hydroxy Desloratadine.[2][3]

Quantitative Data and Method Performance

The use of 3-Hydroxy Desloratadine-d4 as an internal standard significantly enhances the performance of bioanalytical methods for the quantification of Desloratadine and 3-Hydroxy Desloratadine. The following tables summarize key validation parameters from a representative LC-MS/MS method.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Analytes | Desloratadine, 3-Hydroxy Desloratadine |

| Internal Standard | 3-Hydroxy Desloratadine-d4 |

| Biological Matrix | Human Plasma |

| Extraction Method | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |

| Chromatographic Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile and water with formic acid or ammonium formate |

| Detection | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions (m/z) | Desloratadine: 311.1 -> 259.23-Hydroxy Desloratadine: 327.1 -> 275.13-Hydroxy Desloratadine-d4: 331.1 -> 279.1 |

Table 2: Method Validation Summary

| Parameter | Desloratadine | 3-Hydroxy Desloratadine |

| Linearity Range (pg/mL) | 50.0 - 10,000 | 50.0 - 10,000 |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Intra-day Precision (%CV) | < 5.71 | < 5.10 |

| Inter-day Precision (%CV) | < 5.47 | < 6.68 |

| Intra-day Accuracy (% Bias) | -6.67 to 5.00 | -4.00 to 3.75 |

| Inter-day Accuracy (% Bias) | -7.80 to 2.60 | -6.00 to -0.25 |

| Lower Limit of Quantification (LLOQ) (pg/mL) | 50.0 | 50.0 |

Data synthesized from a representative validated bioanalytical method.[4]

Detailed Experimental Protocol: Quantification of Desloratadine and 3-Hydroxy Desloratadine in Human Plasma

This section provides a detailed methodology for the simultaneous quantification of Desloratadine and 3-Hydroxy Desloratadine in human plasma using 3-Hydroxy Desloratadine-d4 as an internal standard.

Materials and Reagents

-

Desloratadine reference standard

-

3-Hydroxy Desloratadine reference standard

-

3-Hydroxy Desloratadine-d4 (Internal Standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or Ammonium formate)

-

Water (deionized, 18 MΩ)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX) or Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate, dichloromethane)

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Desloratadine, 3-Hydroxy Desloratadine, and 3-Hydroxy Desloratadine-d4 in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the analyte stock solutions in methanol:water (1:1, v/v) to create working solutions for calibration standards and QC samples. Prepare a separate working solution for the internal standard (3-Hydroxy Desloratadine-d4) at an appropriate concentration.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards (typically 8-10 non-zero concentrations) and QC samples at low, medium, and high concentration levels.

Sample Preparation (Solid-Phase Extraction)

-

Sample Pre-treatment: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution and vortex.

-

SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with methanol and then water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with an appropriate solvent (e.g., 2% formic acid in water) to remove interferences.

-

Elution: Elute the analytes and internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Analyze the column eluent using a triple quadrupole mass spectrometer in positive electrospray ionization mode. Monitor the specific precursor-to-product ion transitions (MRM) for Desloratadine, 3-Hydroxy Desloratadine, and 3-Hydroxy Desloratadine-d4 as listed in Table 1.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x² or 1/x) is typically used.

-

Concentration Calculation: Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

3-Hydroxy Desloratadine-d4 is an indispensable tool in modern drug metabolism studies. Its use as an internal standard in LC-MS/MS bioanalysis ensures the generation of highly accurate, precise, and reliable data for the quantification of Desloratadine and its major active metabolite, 3-Hydroxy Desloratadine. The detailed methodologies and data presented in this guide underscore the critical role of deuterated internal standards in supporting pharmacokinetic and toxicokinetic studies, ultimately contributing to the safe and effective development of new pharmaceuticals.

References

- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]

The Critical Role of 3-Hydroxy Desloratadine-d4 in Advancing Pharmacokinetic Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 3-Hydroxy Desloratadine-d4 as an internal standard in the pharmacokinetic analysis of desloratadine. Desloratadine, a potent, non-sedating H1 histamine receptor antagonist, is the active metabolite of loratadine and is further metabolized to 3-hydroxydesloratadine, which also possesses therapeutic activity.[1][2] Accurate quantification of these compounds in biological matrices is paramount for reliable pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as 3-Hydroxy Desloratadine-d4, is the gold standard for mitigating variability and ensuring the accuracy and precision of bioanalytical methods.[3][4]

Core Principles of Deuterated Internal Standards

Deuterated internal standards are molecules where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.[5] This substitution results in a compound that is chemically identical to the analyte of interest but has a higher molecular weight, allowing it to be differentiated by a mass spectrometer.[5][6] When introduced into a biological sample at a known concentration at the beginning of the analytical process, the deuterated standard experiences the same sample preparation inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability as the target analyte.[3][7] By measuring the ratio of the analyte's response to the internal standard's response, precise and accurate quantification can be achieved.[3]

Bioanalytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous determination of desloratadine and 3-hydroxydesloratadine in biological matrices like human plasma due to its high sensitivity and selectivity.[2][3][8]

Experimental Workflow

The general workflow for a pharmacokinetic study utilizing 3-Hydroxy Desloratadine-d4 as an internal standard involves several key steps from sample collection to data analysis.

Detailed Experimental Protocols

The following tables summarize typical experimental conditions for the quantification of desloratadine and 3-hydroxydesloratadine using a deuterated internal standard. These are compiled from various validated methods.[1][2][8][9]

Table 1: Sample Preparation Methodologies

| Parameter | Method 1: Solid-Phase Extraction (SPE)[1][2] | Method 2: Liquid-Liquid Extraction (LLE)[8][9] |

| Extraction Sorbent/Solvent | SPEC SCX solid-phase extraction plate[1] | Ethyl ether[8][9] |

| Sample Pre-treatment | 250 µL plasma diluted in 500 µL of 2% formic acid[1] | Addition of internal standard solution |

| Washing Steps | 400 µL of 2% formic acid, followed by 400 µL of 2% formic acid in acetonitrile:methanol (70:30, v:v)[1] | N/A |

| Elution | 2 x 200 µL aliquots of 4% ammonium hydroxide in methanol:acetonitrile:water (45:45:10, v:v:v)[1] | N/A |

| Reconstitution | Dried under nitrogen and reconstituted in 150 µL of mobile phase[1] | Organic layer separated and evaporated |

Table 2: Liquid Chromatography Conditions

| Parameter | Condition A[2] | Condition B[8][9] | Condition C[1] |

| LC System | Shimadzu HPLC[2] | Not specified | Not specified |

| Column | Hypurity Advance (50 x 4.6 mm, 5-µm)[2] | CAPCELL PAK C18 (50 mm x 2.0mm, 5 µm)[8][9] | C18 column (2 x 50 mm)[1] |

| Mobile Phase A | Solution A (unspecified) | 5mM ammonium formate in water, methanol, and acetonitrile (50:30:20)[8][9] | 10 mM ammonium formate in methanol with 0.2% formic acid[1] |

| Mobile Phase B | Solution B (unspecified) | N/A (isocratic) | 10 mM ammonium formate in water with 0.2% formic acid[1] |

| Flow Rate | 1 mL/min[2] | Not specified | 250 µL/min[1] |

| Gradient | 90:10 (A:B)[2] | Isocratic | Gradient elution 20-90% Mobile Phase A over 3.5 min[1] |

| Injection Volume | 15 µL[2] | Not specified | Not specified |

| Run Time | 5 min[2] | Not specified | Not specified |

Table 3: Mass Spectrometry Conditions

| Parameter | Desloratadine | 3-Hydroxy Desloratadine | Desloratadine-d5 (IS) | 3-Hydroxy Desloratadine-d4 (IS) |

| Mass Spectrometer | AB SCIEX API-4000[2] | Sciex API 3000[1][8][9] | - | - |

| Ionization Mode | Positive Ion Electrospray (TurboIonSpray™)[1][2] | Positive Ion Electrospray[8][9] | - | - |

| MRM Transition (m/z) | 311.2 → 259.1[1] | 327.2 → 275.1[1] | 316.2 → 264.3[9] | Not explicitly stated, but would be a +4 Da shift from the analyte. |

Metabolic Pathway of Desloratadine

Desloratadine undergoes extensive metabolism in the body, with the primary pathway being hydroxylation to form 3-hydroxydesloratadine. This active metabolite is subsequently conjugated with glucuronic acid for excretion.[10]

Quantitative Data and Method Validation

The developed LC-MS/MS methods for the quantification of desloratadine and 3-hydroxydesloratadine are validated to ensure their reliability. The following tables summarize key validation and pharmacokinetic parameters.

Table 4: Bioanalytical Method Validation Parameters

| Parameter | Desloratadine | 3-Hydroxy Desloratadine | Reference |

| Calibration Curve Range | 100-11,000 pg/mL | 100-11,000 pg/mL | [2] |

| 0.05-10 ng/mL | 0.05-10 ng/mL | [8][9] | |

| 0.025-10 ng/mL | 0.025-10 ng/mL | [11] | |

| LLOQ Accuracy (% Nominal) | 100.4% | 99.9% | [2] |

| LLOQ Precision (%CV) | 4.6% | 5.1% | [2] |

| Inter-run Accuracy | >94.7% | >94.0% | [11] |

| Inter-run Precision (%CV) | 2.6% - 9.8% | 3.1% - 11.1% | [11] |

| Extraction Efficiency | ~85% (relative to spiked standard) | ~85% (relative to spiked standard) | [1] |

Table 5: Pharmacokinetic Parameters of Desloratadine and 3-Hydroxy Desloratadine (5mg once daily for 10 days)

| Parameter | Desloratadine | 3-Hydroxy Desloratadine | Reference |

| Cmax (mean) | 3.98 µg/L | 1.99 µg/L | [12][13] |

| Tmax (mean) | 3.17 hours | 4.76 hours | [12][13] |

| AUC(24h) (mean) | 56.9 µg/Lh | 32.3 µg/Lh | [12][13] |

| Half-life (t½) (mean) | 26.8 hours | 36 hours | [12][13] |

Conclusion

The use of 3-Hydroxy Desloratadine-d4 as an internal standard is integral to the development of robust and reliable bioanalytical methods for the pharmacokinetic evaluation of desloratadine. Its chemical and physical similarity to the analyte ensures accurate correction for experimental variability, leading to high-quality data that can be confidently used in drug development and clinical studies. The detailed methodologies and compiled data presented in this guide serve as a valuable resource for scientists and researchers in the field.

References

- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-Hydroxy Desloratadine-d4 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Hydroxy Desloratadine-d4 in human plasma. This stable isotope-labeled compound is crucial as an internal standard for the accurate quantification of the active metabolite of Desloratadine, 3-Hydroxy Desloratadine. The described protocol utilizes solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Desloratadine is a long-acting, non-sedating antihistamine and the major active metabolite of loratadine. It is further metabolized in the body to 3-Hydroxy Desloratadine, which also exhibits antihistaminic activity. Accurate measurement of these compounds in biological matrices is essential for drug development and clinical research. The use of a stable isotope-labeled internal standard, such as 3-Hydroxy Desloratadine-d4, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, ensuring the highest degree of accuracy and precision. This document provides a detailed protocol for the extraction and quantification of 3-Hydroxy Desloratadine-d4, which is a critical component of the bioanalytical method for 3-Hydroxy Desloratadine.

Experimental

Materials and Reagents

-

3-Hydroxy Desloratadine-d4 (Internal Standard)

-

Human plasma (K3EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Water (Deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges (e.g., SPEC SCX or equivalent)

Instrumentation

-

Liquid Chromatograph: Shimadzu HPLC or equivalent system

-

Mass Spectrometer: AB SCIEX API-4000 triple quadrupole mass spectrometer or equivalent

-

Analytical Column: Hypurity Advance C18 (50 x 4.6 mm, 5 µm) or equivalent

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed for the efficient extraction of the analyte from human plasma.[1][2]

-

Pre-condition the SPE plate with 400 µL of methanol followed by 400 µL of 2% formic acid.[2]

-

Dilute a 250 µL aliquot of the plasma sample with 500 µL of 2% formic acid solution.[2]

-

Load the diluted sample onto the pre-conditioned SPE plate under a gentle vacuum.[2]

-

Wash the plate sequentially with 400 µL of 2% formic acid solution, followed by 400 µL of 2% formic acid in a 70:30 (v/v) acetonitrile:methanol solution.[2]

-

Elute the analyte with two 200 µL aliquots of 4% ammonium hydroxide in a 45:45:10 (v/v/v) solution of methanol:acetonitrile:water.[2]

-

Evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in 150 µL of the mobile phase for LC-MS/MS analysis.[2]

Liquid Chromatography Conditions

The chromatographic separation is achieved using a C18 column with a gradient elution.

| Parameter | Value |

| Column | Hypurity Advance C18 (50 x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.2% formic acid |

| Mobile Phase B | 10 mM Ammonium formate in methanol with 0.2% formic acid |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 15 µL[1] |

| Gradient | 20-90% B over 3.5 minutes[2] |

| Run Time | 5 minutes[1] |

Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer using positive ion electrospray ionization (ESI).

| Parameter | Value |

| Ionization Mode | Positive Ion Electrospray (TurboIonSpray)[1][2] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (3-Hydroxy Desloratadine-d4) | m/z 331.10 → 279.10[3] |

| MRM Transition (3-Hydroxy Desloratadine) | m/z 327.10 → 275.10[3] |

| Collision Gas | Nitrogen |

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for the analysis of 3-Hydroxy Desloratadine, for which 3-Hydroxy Desloratadine-d4 serves as the internal standard.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (pg/mL) | Regression Model | Correlation Coefficient (r²) |

| 3-Hydroxy Desloratadine | 50.0 - 10,000 | Quadratic (1/x²) | > 0.99[3] |

Table 2: Precision and Accuracy [3]

| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |

| LLOQ QC | 50.0 | < 5.10 | < 6.68 | -4.00 to 3.75 | -6.00 to -0.25 |

| Low QC | 150.0 | < 5.71 | < 5.47 | -6.67 to 5.00 | -7.80 to 2.60 |

| Mid QC | 5000 | < 5.71 | < 5.47 | -6.67 to 5.00 | -7.80 to 2.60 |

| High QC | 8000 | < 5.71 | < 5.47 | -6.67 to 5.00 | -7.80 to 2.60 |

Experimental Workflow and Protocols

The overall workflow for the bioanalytical method is depicted below, followed by detailed protocols.

Caption: Bioanalytical workflow for 3-Hydroxy Desloratadine-d4 analysis.

Detailed Experimental Protocols

Protocol 1: Stock and Working Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh the reference standard of 3-Hydroxy Desloratadine-d4 and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

-

Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 methanol:water mixture to prepare working standard solutions at various concentrations. These will be used to spike calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Spiking Solution: Dilute the 3-Hydroxy Desloratadine-d4 stock solution with the same diluent to a final concentration appropriate for spiking into all samples (e.g., 10 ng/mL).

Protocol 2: Preparation of Calibration Standards and Quality Control Samples

-

Screening of Blank Plasma: Screen at least six different lots of human plasma to ensure no significant interferences are present at the retention time of the analyte and internal standard.

-

Preparation of Calibration Curve (CC) Standards: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a series of calibration standards. A typical range would be from 50.0 pg/mL to 10,000 pg/mL.[3]

-

Preparation of Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. These should be prepared from a separate stock solution than the calibration standards.

Protocol 3: Data Processing and Quantification

-

Integration of Chromatographic Peaks: Integrate the peak areas of 3-Hydroxy Desloratadine and the internal standard (3-Hydroxy Desloratadine-d4) for all calibration standards, QC samples, and unknown study samples.

-

Construction of Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the nominal concentration of the calibration standards. Apply a weighted (1/x²) quadratic regression analysis to fit the data.[1]

-

Quantification of Unknown Samples: Determine the concentrations of 3-Hydroxy Desloratadine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

References

- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 3. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]

Application Note: Quantification of Analytes in Human Plasma Using 3-Hydroxy Desloratadine-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug metabolism and pharmacokinetics (DMPK), accurate and precise quantification of drug molecules and their metabolites in biological matrices is critical for regulatory submissions and clinical success. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as 3-Hydroxy Desloratadine-d4, is the gold standard for quantitative bioanalysis.[2] A SIL-IS is chemically and physically almost identical to the analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis. This mimicry effectively compensates for variability in extraction recovery, matrix effects, and instrument response, leading to highly reliable and reproducible data.[2][3]

This application note provides a detailed protocol for the use of 3-Hydroxy Desloratadine-d4 as an internal standard for the quantification of analytes, particularly Desloratadine and its primary active metabolite, 3-Hydroxy Desloratadine, in human plasma samples.

Principles of Using a Deuterated Internal Standard

The fundamental principle behind using a deuterated internal standard is to add a known and constant amount of the standard to all samples, including calibration standards, quality controls (QCs), and unknown study samples, at the very beginning of the sample preparation process.[2] The analyte and the deuterated standard are then co-extracted and analyzed by LC-MS/MS. Due to the mass difference between the analyte and the deuterated standard, the mass spectrometer can differentiate between them. Quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard.[2] This ratio normalization corrects for potential variations during the analytical workflow.

Experimental Protocols

This section details the materials and procedures for the quantification of an analyte in human plasma using 3-Hydroxy Desloratadine-d4 as an internal standard. The following protocols are based on established methods for the analysis of Desloratadine and 3-Hydroxy Desloratadine.[4][5][6]

Materials and Reagents

-

Analytes and Internal Standard:

-

Analyte(s) of interest (e.g., Desloratadine, 3-Hydroxy Desloratadine)

-

3-Hydroxy Desloratadine-d4 (Internal Standard)

-

-

Biological Matrix:

-

Blank human plasma (with K3EDTA as anticoagulant is suitable)[5]

-

-

Chemicals and Solvents:

-

Sample Preparation Supplies:

-

Solid Phase Extraction (SPE) cartridges (e.g., Kromasil C18)[5] or 96-well plates

-

Microcentrifuge tubes

-

Autosampler vials or 96-well collection plates

-

Stock and Working Solutions Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte(s) in a suitable solvent (e.g., methanol) to obtain a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of 3-Hydroxy Desloratadine-d4 in methanol at a concentration of 1 mg/mL.

-

Spiking Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent to create spiking solutions for calibration standards and quality control samples.

-

Internal Standard Working Solution: Dilute the 3-Hydroxy Desloratadine-d4 stock solution to an appropriate concentration (e.g., 100 ng/mL) in a suitable solvent. The optimal concentration should be determined during method development to ensure a consistent and appropriate response across the calibration range.[3]

Sample Preparation

Two common and effective methods for extracting analytes from plasma are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

-

Sample Aliquoting: To a labeled microcentrifuge tube, add 100 µL of plasma sample (calibration standard, QC, or unknown).

-

Internal Standard Addition: Add a predetermined volume (e.g., 20 µL) of the 3-Hydroxy Desloratadine-d4 working solution to each plasma sample.

-

Vortexing: Vortex the samples for 10-15 seconds to ensure homogeneity.

-

SPE Conditioning: Condition the SPE cartridges with methanol followed by an equilibration solution (e.g., water with 0.1% formic acid).

-

Sample Loading: Load the plasma mixture onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with a solution that removes interferences but retains the analyte and internal standard (e.g., water with 0.1% formic acid).

-

Elution: Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol or acetonitrile).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

-

Sample Aliquoting: To a labeled microcentrifuge tube, add 100 µL of plasma sample.

-

Internal Standard Addition: Add the 3-Hydroxy Desloratadine-d4 working solution to each sample.

-

Vortexing: Briefly vortex the samples.

-

Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl ether or MTBE).[6][7]

-

Vortexing: Vortex vigorously for an extended period (e.g., 5-10 minutes) to ensure thorough extraction.

-

Centrifugation: Centrifuge the samples to separate the aqueous and organic layers.

-

Transfer: Carefully transfer the organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness.

-

Reconstitution: Reconstitute the residue in the mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for the specific analyte being quantified.

| Parameter | Recommended Conditions |

| LC System | UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)[1] |

| Column | C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[1] |

| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Acetate[1] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |

| Flow Rate | 0.4 - 1.0 mL/min[4] |

| Injection Volume | 5 - 15 µL[4] |

| Column Temperature | 30 - 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo)[1] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[4] |

| MRM Transitions | To be optimized for the specific analyte. For Desloratadine: m/z 311.10 → 259.20; For 3-Hydroxy Desloratadine: m/z 327.10 → 275.10; For 3-Hydroxy Desloratadine-d4: m/z 331.10 → 279.10[5] |

Data Presentation

The following tables summarize typical validation results for an LC-MS/MS method for the quantification of an analyte in human plasma using 3-Hydroxy Desloratadine-d4 as an internal standard. The data presented here is a synthesis from multiple sources and serves as an example.[4][5][8][9]

Linearity and Range

| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r²) |

| Desloratadine | 50.0 - 10000 | ≥ 0.995[5] |

| 3-Hydroxy Desloratadine | 50.0 - 10000 | ≥ 0.995[5] |

Precision and Accuracy

| Analyte | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Desloratadine | LLOQ (50) | < 15 | 85 - 115 | < 15 | 85 - 115 |

| LQC (150) | < 15 | 85 - 115 | < 15 | 85 - 115 | |

| MQC (2500) | < 15 | 85 - 115 | < 15 | 85 - 115 | |

| HQC (8000) | < 15 | 85 - 115 | < 15 | 85 - 115 | |

| 3-Hydroxy Desloratadine | LLOQ (50) | < 15 | 85 - 115 | < 15 | 85 - 115 |